molecular formula C16H18N2 B114170 2,3-Diphenylpiperazine CAS No. 143699-24-5

2,3-Diphenylpiperazine

Cat. No.: B114170
CAS No.: 143699-24-5
M. Wt: 238.33 g/mol
InChI Key: NXYCTQXWYWRZDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diphenylpiperazine is a useful research compound. Its molecular formula is C16H18N2 and its molecular weight is 238.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Serotonin Function Probing

m-Chlorophenylpiperazine (mCPP), a metabolite of the antidepressant trazodone, is widely used in psychopharmacology research as a probe of serotonin function, specifically 5-hydroxytryptamine (5-HT). It binds to 5-HT receptors and α-adrenoceptors. Research has shown that mCPP can induce anxiety symptoms and affect plasma concentrations of various hormones, but it does not significantly alter cognitive performance, pulse, or blood pressure. These findings suggest that mCPP's psychological and hormonal effects are not primarily due to effects on noradrenergic neurotransmission (Silverstone et al., 1994).

Pharmacokinetic and Pharmacodynamic Profile

The pharmacokinetic and pharmacodynamic profile of mCPP has been studied, showing variability in clearance and bioavailability. The compound leads to autonomic physical symptoms and disturbances of mood in subjects, indicating its potential for influencing the central nervous system (Gijsman et al., 1998).

N-dealkylation and Metabolism

Arylpiperazine derivatives, including those related to 2,3-Diphenylpiperazine, have clinical applications mainly for treating depression, psychosis, or anxiety. Understanding the metabolism, especially N-dealkylation, of these derivatives is crucial for clinical applications. The metabolites are known for their serotonin receptor-related effects and their extensive distribution in tissues, including the brain (Caccia, 2007).

Neuroendocrine Effects

Research indicates that compounds like m-CPP can influence neuroendocrine functions. For example, m-CPP has shown to affect plasma prolactin and cortisol levels and body temperature in humans. These effects are consistent with the role of serotonin in regulating prolactin, cortisol, body temperature, and mood (Mueller et al., 1985).

Serotonergic Response in Schizophrenia

The serotonergic agent mCPP has been used to study serotonergic dysfunction in treatment-refractory chronic schizophrenia. The heterogeneity in central serotonergic sensitivity among different patients is highlighted, suggesting variability in response to treatments targeting serotonergic receptors (Lindenmayer et al., 1997).

Safety and Hazards

The safety information for 2,3-Diphenylpiperazine includes the GHS07 pictogram, a warning signal word, and hazard statements H315, H319, H335 . Precautionary statements include P271, P261, P280 .

Future Directions

While the specific future directions for 2,3-Diphenylpiperazine are not mentioned in the search results, it’s worth noting that recent methods for the synthesis of piperazine derivatives have been published, indicating ongoing research in this area .

Properties

IUPAC Name

2,3-diphenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYCTQXWYWRZDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20280105
Record name 2,3-diphenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143699-24-5
Record name 2,3-diphenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Diphenylpiperazine
Reactant of Route 2
2,3-Diphenylpiperazine
Reactant of Route 3
Reactant of Route 3
2,3-Diphenylpiperazine
Reactant of Route 4
Reactant of Route 4
2,3-Diphenylpiperazine
Reactant of Route 5
2,3-Diphenylpiperazine
Reactant of Route 6
2,3-Diphenylpiperazine
Customer
Q & A

Q1: What synthetic routes are available for the production of 2,3-diphenylpiperazine?

A: this compound can be synthesized through the intramolecular reductive coupling of diimines using a Zinc/Titanium(IV) isopropoxide dichloride (Zn/Ti(O(i)Pr)2Cl2) catalyst system. [] This method generally yields a racemic mixture of the trans-diastereomer with high diastereoselectivity (dl/meso ratio >99%:<1%). []

Q2: Can enantiomerically pure this compound be obtained?

A: Yes, resolution of racemic (±)-trans-2,3-diphenylpiperazine can be achieved. Partial resolution is possible with L-(+)-tartaric acid, and further enrichment to >99% enantiomeric excess (ee) can be achieved by forming hydrogen-bonded salt aggregates with oxalic acid. [, ] An alternate method utilizes (1S)-(+)-10-camphorsulfonic acid for efficient resolution of the racemic mixture. []

Q3: What are the potential applications of enantiomerically pure this compound?

A: Enantiopure this compound derivatives can be utilized as chiral building blocks for the synthesis of more complex molecules. For example, they can be converted to chiral 2,3-disubstituted 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives. [] These DABCO derivatives have potential applications in asymmetric catalysis.

Q4: Are there any known reactions of this compound derivatives?

A: Yes, 2,3-diphenyl-5,6-dihydropyrazine, a precursor to this compound, is known to react with hydrogen cyanide to form 2,3-dicyano-2,3-diphenylpiperazine. [] Additionally, this compound derivatives exhibit cis-trans isomerization upon exposure to light. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.